molecular formula C12H9F6N3 B11472098 2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene

2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B11472098
M. Wt: 309.21 g/mol
InChI Key: AKOOSSRAIBCESU-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-5-ene is a complex organic compound featuring a bicyclic structure with a pyrimidine ring and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized using a Diels-Alder reaction between a suitable diene and dienophile. For instance, a reaction between cyclopentadiene and a trifluoromethyl-substituted dienophile under controlled temperature and pressure conditions can yield the desired bicyclic structure.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the bicyclic intermediate with a pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Final Modifications: Additional functional groups, such as the trifluoromethyl groups, can be introduced through electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrimidine ring and the trifluoromethyl groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl groups enhance the compound’s metabolic stability and bioavailability.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antiviral, antibacterial, or anticancer activities due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene: Similar structure but with a pyridine ring instead of pyrimidine.

    2-(Pyrimidin-2-yl)-3,3-bis(difluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene: Similar structure but with difluoromethyl groups instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl groups in 2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its analogs. These features make it a valuable compound for various applications in scientific research and industry.

This detailed overview provides a comprehensive understanding of 2-(Pyrimidin-2-yl)-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-5-ene, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C12H9F6N3

Molecular Weight

309.21 g/mol

IUPAC Name

2-pyrimidin-2-yl-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C12H9F6N3/c13-11(14,15)10(12(16,17)18)7-2-3-8(6-7)21(10)9-19-4-1-5-20-9/h1-5,7-8H,6H2

InChI Key

AKOOSSRAIBCESU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1N(C2(C(F)(F)F)C(F)(F)F)C3=NC=CC=N3

Origin of Product

United States

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